2-Methoxy-6-(all-trans-heptaprenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-6-(all-trans-heptaprenyl)phenol is a 2-methoxy-6-(all-trans-polyprenyl)phenol in which the polyprenyl component is specified as all-trans-heptaprenyl.
Scientific Research Applications
Proxy for Terrestrial Biomass
Methoxyphenols, such as 2-methoxyphenol (2-MOP), have been studied for their potential as proxies for terrestrial biomass. Research has explored the chemical changes in lignin during hydrothermal alteration using closed system pyrolysis of methoxyphenols, providing insights into the natural alteration processes of organic matter in sediments (Vane & Abbott, 1999).
Antioxidant and Anti-cancer Potential
Investigations into the antioxidant activities of phenolic acids have indicated that methoxyl groups, such as those found in 2-methoxyphenols, can enhance antioxidant activities. This is linked to the O-H bond dissociation enthalpy in the phenolic hydroxyl group, relevant in the context of 2-methoxyphenols (Chen et al., 2020). Additionally, a study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound demonstrated weak activity in inhibiting T47D breast cancer cells, highlighting the potential of methoxyphenols in cancer research (Sukria et al., 2020).
Catalytic Hydrodeoxygenation
The hydrodeoxygenation of 2-methoxy phenol, a representative compound of bio-oil, has been a subject of research. Studies using Pt/mesoporous zeolite catalysts showed significant conversion of 2-methoxy phenol to cyclohexane, shedding light on potential applications in energy and chemical feedstock production (Lee et al., 2015).
Non-Linear Optical Material
2-Methoxy-4(phenyliminomethyl)phenol has been investigated as a non-linear optical material. Spectroscopic investigations using density functional theory revealed that this compound, which shares structural similarities with 2-methoxy-6-(all-trans-heptaprenyl)phenol, is a promising candidate for non-linear optical applications due to its smaller HOMO-LUMO band gap and good molecular hyperpolarizability (Hijas et al., 2018).
properties
Molecular Formula |
C42H64O2 |
---|---|
Molecular Weight |
601 g/mol |
IUPAC Name |
2-[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-heptamethyloctacosa-2,6,10,14,18,22,26-heptaenyl]-6-methoxyphenol |
InChI |
InChI=1S/C42H64O2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)31-32-40-29-16-30-41(44-9)42(40)43/h16-17,19,21,23,25,27,29-31,43H,10-15,18,20,22,24,26,28,32H2,1-9H3/b34-19+,35-21+,36-23+,37-25+,38-27+,39-31+ |
InChI Key |
YWVPPRXIDDCHCQ-CUHBLUQCSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.